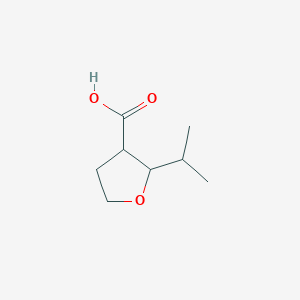

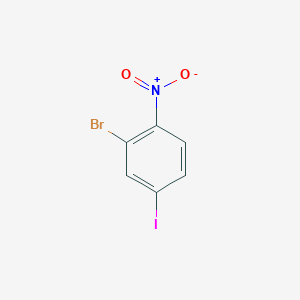

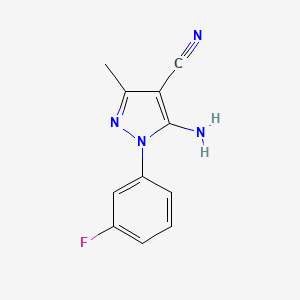

![molecular formula C11H11F3N4 B1380239 5-metil-1-{[4-(trifluorometil)fenil]metil}-1H-1,2,3-triazol-4-amina CAS No. 1528795-75-6](/img/structure/B1380239.png)

5-metil-1-{[4-(trifluorometil)fenil]metil}-1H-1,2,3-triazol-4-amina

Descripción general

Descripción

“5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine” is a chemical compound with the CAS Number: 1528795-75-6. It has a molecular weight of 256.23 . The IUPAC name for this compound is 5-methyl-1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-amine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives were synthesized by the click reaction of the dihydropyrimidinones, bearing a terminal alkynyl group, with various substituted aryl azides at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11F3N4/c1-7-10(15)16-17-18(7)6-8-2-4-9(5-3-8)11(12,13)14/h2-5H,6,15H2,1H3 . This code provides a unique representation of the molecule’s structure.

Chemical Reactions Analysis

While specific chemical reactions involving “5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine” are not available, similar compounds have been synthesized using click reactions .

Physical and Chemical Properties Analysis

This compound is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius .

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los compuestos triazol, incluidos aquellos con un anillo 1,2,3-triazol, se han estudiado por sus propiedades antimicrobianas. Han demostrado eficacia contra diversas cepas de bacterias y hongos, como Candida albicans y Rhizopus oryzae . El compuesto específico puede compartir características antimicrobianas similares debido a su núcleo triazol.

Propiedades Antioxidantes

Algunos derivados de triazol exhiben actividades antioxidantes, que son beneficiosas para proteger las células del estrés oxidativo . Esta propiedad podría explorarse en el contexto del compuesto que le interesa para posibles aplicaciones antioxidantes.

Potencial Anticancerígeno

Los triazoles también se han investigado por sus actividades anticancerígenas. Ciertos derivados han demostrado efectos citotóxicos contra varias líneas celulares cancerosas con resultados prometedores . Las características estructurales de su compuesto podrían contribuir a actividades anticancerígenas similares.

Evaluación Farmacológica

La síntesis y evaluación farmacológica de nuevos derivados de triazol son áreas de investigación en curso. Estos compuestos están siendo evaluados para una gama de efectos terapéuticos, incluidos posibles beneficios neurológicos .

Síntesis Química

Los triazoles se utilizan a menudo como intermediarios en la síntesis química debido a su reactividad y estabilidad. Pueden participar en la creación de moléculas más complejas para diversas aplicaciones científicas .

Safety and Hazards

The safety information available for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can catalyze the conversion of dihydroorotate to orotate with quinone as an electron acceptor . This suggests that 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine might interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine might affect multiple biochemical pathways and have downstream effects on a variety of biological processes.

Result of Action

Similar compounds have been found to display a broad spectrum of antimicrobial activities and moderate to good antioxidant activities . This suggests that 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine might have similar effects.

Action Environment

It’s known that the rate of reaction of similar compounds can be influenced by differences in electronegativity . This suggests that environmental factors might also influence the action of 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine.

Análisis Bioquímico

Biochemical Properties

5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes. Additionally, 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine has been shown to bind to specific protein receptors, modulating their activity and influencing downstream signaling pathways .

Cellular Effects

The effects of 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine can activate the mitogen-activated protein kinase (MAPK) pathway, leading to increased cell proliferation and survival. Furthermore, it has been reported to upregulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress .

Molecular Mechanism

The molecular mechanism of action of 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine binds to the active site of certain enzymes, inhibiting their activity and preventing the formation of reactive oxygen species. Additionally, it can activate transcription factors that regulate the expression of genes involved in cellular stress responses, thereby modulating the cell’s overall response to environmental stressors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term exposure to 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine has been associated with alterations in cellular function, including changes in cell proliferation rates and metabolic activity. These temporal effects highlight the importance of considering the duration of exposure when evaluating the biochemical and cellular impacts of this compound .

Dosage Effects in Animal Models

The effects of 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhanced antioxidant defense and improved cellular function. At higher doses, 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine can induce toxic effects, including oxidative damage, inflammation, and apoptosis. These findings underscore the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glutathione. These metabolic processes result in the formation of water-soluble metabolites that can be readily excreted from the body. Additionally, 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine has been shown to influence metabolic flux, altering the levels of key metabolites involved in energy production and redox balance .

Transport and Distribution

The transport and distribution of 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion transporters, facilitating its uptake into cells and subsequent distribution to various cellular compartments. Additionally, 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine can bind to plasma proteins, influencing its bioavailability and accumulation in target tissues .

Subcellular Localization

The subcellular localization of 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. Additionally, 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine has been observed to accumulate in the mitochondria, where it modulates mitochondrial function and influences cellular energy metabolism. The subcellular localization of this compound is regulated by specific targeting signals and post-translational modifications that direct it to the appropriate cellular compartments .

Propiedades

IUPAC Name |

5-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N4/c1-7-10(15)16-17-18(7)6-8-2-4-9(5-3-8)11(12,13)14/h2-5H,6,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUIRVCPINOZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1528795-75-6 | |

| Record name | 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

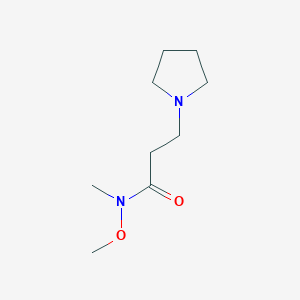

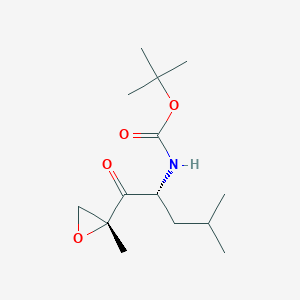

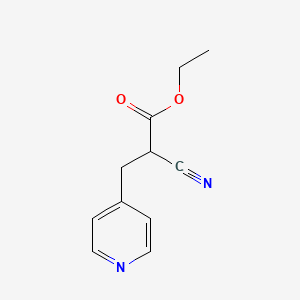

![Bicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B1380158.png)

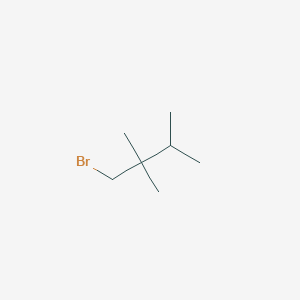

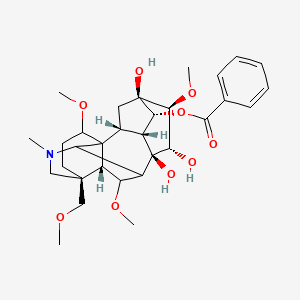

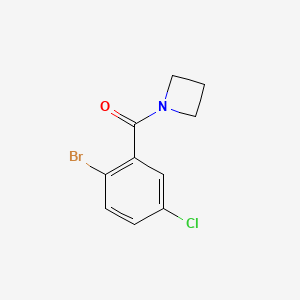

![(2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol](/img/structure/B1380159.png)

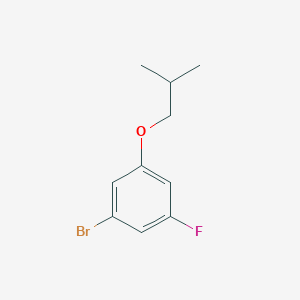

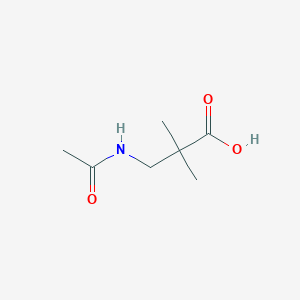

![2-[2-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1380173.png)